N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide
Overview
Description
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a compound that has been studied for its potential biological activities . It’s a selective inhibitor of protein kinase C .
Synthesis Analysis
A series of novel “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones . Their chemical structures were confirmed by 1H nuclear magnetic resonance (NMR), 13C NMR, and high-resolution mass spectrography .Molecular Structure Analysis
The title compound, C16H15N5, crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Chemical Reactions Analysis
A simple and sensitive LC–MS method has been developed and validated for trace analysis of “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine” and “N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine”. Validation results show that the newly developed HPLC–MS/MS method is selective, precise, and accurate and is suitable for the analysis of these compounds .Physical and Chemical Properties Analysis
The molecular weight of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is 277.33 . The compound is solid at room temperature .Scientific Research Applications
Chemical Structure and Properties Analysis
Research into specific chemical compounds, such as "N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide," often begins with a detailed analysis of their chemical structure and properties. Studies might focus on the compound's stability, reactivity, and interactions with other molecules. This foundational knowledge is crucial for understanding potential applications and effects in biological systems or material science.
Pharmacological and Biological Applications
Compounds with unique structures can exhibit diverse pharmacological effects. Research might explore their potential as leads for drug development, investigating activities such as antimicrobial, anti-inflammatory, or anticancer properties. For example, phenolic compounds like Chlorogenic Acid have been studied for their antioxidant, antibacterial, and hepatoprotective effects (Naveed et al., 2018).
Material Science and Chemical Engineering
In material science and chemical engineering, the focus could be on the compound's utility in creating new materials or enhancing existing ones. This might include investigating the compound's role as a catalyst, its integration into polymers for improved properties, or its application in environmental remediation technologies.
Environmental Impact and Safety
Understanding the environmental impact and safety of chemical compounds is critical. Research might assess the toxicity, biodegradability, and potential accumulation in ecosystems of "this compound." Studies similar to those on the degradation and environmental effects of compounds like Acetaminophen and its by-products could provide a model for such investigations (Qutob et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-phenoxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-9-13(17)10-15(11)18-16(19)12(2)20-14-6-4-3-5-7-14/h3-10,12H,17H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSDITUQQDDGLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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